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Compound of Interest

Compound Name: 4-(3-Bromophenyl)butanoic acid

Cat. No.: B154260 Get Quote

Abstract: This document provides detailed application notes and protocols on the use of 4-(3-
bromophenyl)butanoic acid as a versatile chemical intermediate in medicinal chemistry.

While not typically an active pharmaceutical ingredient (API) itself, its structural features make

it a valuable building block for the synthesis of more complex, biologically active molecules.

The presence of a bromine atom on the phenyl ring offers a reactive site for various cross-

coupling reactions, and the butanoic acid chain allows for further modifications, such as

amidation and esterification. These notes are intended for researchers, scientists, and drug

development professionals.

Introduction
4-(3-Bromophenyl)butanoic acid is a substituted aromatic carboxylic acid that serves as a

key starting material or intermediate in multi-step organic syntheses. Its utility in medicinal

chemistry is primarily derived from two key structural features:

The Bromophenyl Group: The bromine atom acts as a versatile synthetic handle, enabling

the formation of new carbon-carbon and carbon-heteroatom bonds through various

palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira

couplings. This allows for the construction of complex molecular scaffolds often found in

advanced drug candidates.

The Butanoic Acid Chain: The carboxylic acid moiety can be readily converted into a variety

of functional groups, including esters, amides, and acid chlorides. This facilitates the linking
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of the bromophenylbutanoic acid core to other molecular fragments, a common strategy in

the development of novel therapeutics.

Due to these features, derivatives of bromophenylalkanoic acids are instrumental in the

synthesis of a wide range of compounds, including enzyme inhibitors and receptor modulators.

For instance, a closely related compound, Boc-(S)-3-Amino-4-(4-bromophenyl)butyric acid, is a

key precursor in the synthesis of the potent CENP-E inhibitor GSK 923295, highlighting the

importance of this structural motif in drug discovery.[1]

Physicochemical Data
A summary of the key physicochemical properties of 4-(3-Bromophenyl)butanoic acid is

presented in Table 1. This data is essential for planning synthetic transformations and for the

characterization of resulting products.

Property Value

Molecular Formula C₁₀H₁₁BrO₂

Molecular Weight 243.10 g/mol

Appearance Solid

CAS Number 899350-32-4

Boiling Point 355.8±25.0 °C (Predicted)

Melting Point 78 - 82 °C

pKa 4.69±0.10 (Predicted)

Application as a Synthetic Intermediate
The primary application of 4-(3-bromophenyl)butanoic acid in medicinal chemistry is as a

building block for more complex molecules. The following sections outline hypothetical, yet

representative, experimental protocols for its use in the synthesis of a potential bioactive

compound.

General Synthetic Workflow
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The overall workflow for utilizing 4-(3-bromophenyl)butanoic acid in a medicinal chemistry

campaign can be visualized as a multi-step process. This typically involves initial functional

group manipulation of the carboxylic acid, followed by a cross-coupling reaction to introduce

molecular diversity, and finally, deprotection or further modification to yield the target

compound.

4-(3-Bromophenyl)butanoic Acid

Amidation with a linker

Step 1

Suzuki Coupling with a boronic acid

Step 2

Final Target Molecule

Step 3

Click to download full resolution via product page

Caption: General synthetic workflow for the elaboration of 4-(3-bromophenyl)butanoic acid.

Experimental Protocols
This protocol describes the conversion of the carboxylic acid to an amide, a common step to

link the molecule to another fragment, for instance, a peptide or a heterocyclic amine.

Materials:

4-(3-Bromophenyl)butanoic acid

(2-Aminoethyl)piperidine

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b154260?utm_src=pdf-body
https://www.benchchem.com/product/b154260?utm_src=pdf-body-img
https://www.benchchem.com/product/b154260?utm_src=pdf-body
https://www.benchchem.com/product/b154260?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

DMF (N,N-Dimethylformamide), anhydrous

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware for extraction and

purification.

Procedure:

To a solution of 4-(3-bromophenyl)butanoic acid (1.0 eq) in anhydrous DMF, add (2-

aminoethyl)piperidine (1.1 eq) and DIPEA (3.0 eq).

Stir the mixture at room temperature for 10 minutes.

Add HATU (1.2 eq) portion-wise to the reaction mixture.

Continue stirring at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor

the reaction progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired amide.
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Reactants

Process

Products

4-(3-Bromophenyl)butanoic Acid

Amide Coupling in DMF

(2-Aminoethyl)piperidine HATU / DIPEA

N-(2-(piperidin-1-yl)ethyl)-4-(3-bromophenyl)butanamide

Click to download full resolution via product page

Caption: Workflow for the amidation of 4-(3-bromophenyl)butanoic acid.

This protocol details the palladium-catalyzed Suzuki coupling of the bromophenyl group with a

boronic acid to form a biaryl structure, a common motif in many drug molecules.

Materials:

N-(2-(piperidin-1-yl)ethyl)-4-(3-bromophenyl)butanamide (from Protocol 1)

(4-Methoxyphenyl)boronic acid

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Ethyl acetate
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Brine

Anhydrous sodium sulfate

Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet, standard glassware for

extraction and purification.

Procedure:

In a round-bottom flask, dissolve N-(2-(piperidin-1-yl)ethyl)-4-(3-bromophenyl)butanamide

(1.0 eq) and (4-methoxyphenyl)boronic acid (1.5 eq) in a mixture of 1,4-dioxane and water

(4:1).

Add K₂CO₃ (2.0 eq) to the mixture.

Degas the mixture by bubbling nitrogen through it for 15 minutes.

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture and heat to 90 °C under a nitrogen

atmosphere for 8-12 hours. Monitor the reaction by TLC or LC-MS.

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water

(2x) and brine (1x).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the final biaryl

compound.
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Reactants

Process

Products

Bromophenyl Intermediate

Suzuki Coupling in Dioxane/Water

(4-Methoxyphenyl)boronic acid Pd(PPh₃)₄ / K₂CO₃

Biaryl Target Molecule

Click to download full resolution via product page

Caption: Workflow for the Suzuki cross-coupling reaction.

Conclusion
4-(3-Bromophenyl)butanoic acid is a valuable and versatile starting material in medicinal

chemistry. Its utility lies in its capacity to serve as a scaffold that can be readily elaborated

through functionalization of both the carboxylic acid group and the bromophenyl ring. The

protocols provided herein are representative of the types of transformations for which this

building block is well-suited, enabling the synthesis of diverse and complex molecules for drug

discovery programs. Researchers and drug development professionals can leverage this

intermediate to efficiently construct libraries of compounds for biological screening and lead

optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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